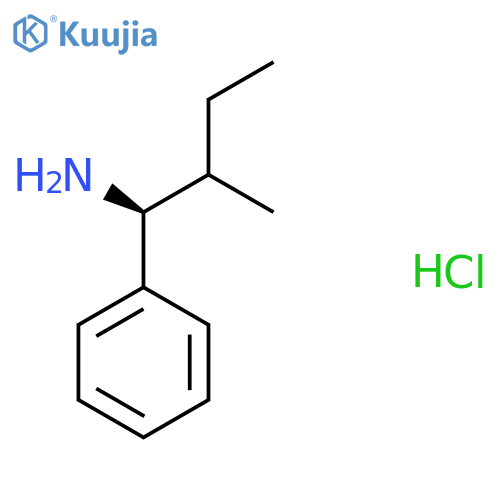Cas no 1822326-55-5 ((1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride)

1822326-55-5 structure
商品名:(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride
CAS番号:1822326-55-5
MF:C11H18ClN
メガワット:199.720322132111
CID:4672429
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride
- (1S)-2-Methyl-1-phenylbutan-1-amine HCl
-
- インチ: 1S/C11H17N.ClH/c1-3-9(2)11(12)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H/t9?,11-;/m0./s1
- InChIKey: OBSSYONPWUBLOS-VLTGDTDDSA-N
- ほほえんだ: Cl.N[C@H](C1C=CC=CC=1)C(C)CC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 116
- トポロジー分子極性表面積: 26
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AA97631-100mg |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 100mg |
$66.00 | 2024-04-20 | ||
| A2B Chem LLC | AA97631-10g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 10g |
$1677.00 | 2024-04-20 | ||
| A2B Chem LLC | AA97631-1g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 1g |
$344.00 | 2024-04-20 | ||
| A2B Chem LLC | AA97631-250mg |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 250mg |
$122.00 | 2024-04-20 | ||
| Alichem | A019123805-1g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 95% | 1g |
$513.00 | 2023-09-02 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0705-5g |
(1S)-2-methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 95% | 5g |
$1200 | 2023-09-07 | |
| A2B Chem LLC | AA97631-5g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 5g |
$1010.00 | 2024-04-20 | ||
| Crysdot LLC | CD12103158-1g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 95+% | 1g |
$475 | 2024-07-24 |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1822326-55-5 ((1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride) 関連製品
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
